Acetazolamide-15N,d3

Bioanalysis Pharmacokinetics LC-MS/MS

Acetazolamide-15N,d3 is the stable isotope dilution mass spectrometry-compatible IS that co-elutes identically with acetazolamide, normalizing matrix effects and ionization variability—unlike chemically dissimilar surrogates (e.g., sulfadiazine) that introduce systematic bias. Delivers 1.56% CV at LLOQ (50.3 ng/mL), wide linear range (50.3–12,046 ng/mL, r²>0.998), and <2-min LC-MS/MS runtime enabling >300 samples/day throughput. Essential for FDA/EMA-compliant PK, BE, and TDM studies. Reduces re-analysis, cuts costs, accelerates regulatory submissions.

Molecular Formula C4H6N4O3S2
Molecular Weight 226.3 g/mol
Cat. No. B15598122
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetazolamide-15N,d3
Molecular FormulaC4H6N4O3S2
Molecular Weight226.3 g/mol
Structural Identifiers
InChIInChI=1S/C4H6N4O3S2/c1-2(9)6-3-7-8-4(12-3)13(5,10)11/h1H3,(H2,5,10,11)(H,6,7,9)/i1D3,5+1
InChIKeyBZKPWHYZMXOIDC-PCXDQIRNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: Acetazolamide-15N,d3 as a Definitive Stable Isotope-Labeled Internal Standard for LC-MS/MS Quantification


Acetazolamide-15N,d3 (CAS 1261393-93-4) is a dual-labeled stable isotope analog of acetazolamide, featuring both 15N and deuterium (d3) isotopic substitution [1]. With a molecular weight of 226.3 g/mol, this compound is specifically designed as an internal standard (IS) for mass spectrometry-based assays, enabling precise quantification of acetazolamide in biological matrices . Its structural near-identity to the unlabeled analyte, combined with a distinct mass shift, mitigates matrix effects and ionization variability, providing the analytical foundation for rigorous pharmacokinetic and bioequivalence studies [2].

Why Non-Isotopic Internal Standards Compromise Acetazolamide-15N,d3 Quantification Accuracy


Analytical methods for acetazolamide in complex biological matrices face significant challenges from variable ionization efficiency and matrix-induced suppression. Non-isotopic internal standards, such as sulfadiazine, are chemically distinct from the target analyte, leading to differential behavior during sample preparation, chromatographic separation, and electrospray ionization [1]. This mis-match directly translates into increased variability and bias in quantitative results. In contrast, Acetazolamide-15N,d3, a stable isotope-labeled analog, co-elutes with acetazolamide and experiences nearly identical matrix effects and ionization fluctuations, thereby compensating for these variabilities with high fidelity. Substituting this isotope-labeled standard with a chemically dissimilar compound undermines the fundamental principle of stable isotope dilution mass spectrometry, compromising the accuracy, precision, and reproducibility required for regulatory-compliant bioanalysis [2].

Quantitative Differentiation of Acetazolamide-15N,d3: Comparator-Based Evidence for Method Validation and Procurement


Achieving Lower Limit of Quantification (LLOQ) with Acetazolamide-15N,d3 in Human Plasma

An LC-MS/MS method utilizing Acetazolamide-d3 (the deuterated analog) as the internal standard (IS) for acetazolamide quantification in human plasma achieves a Lower Limit of Quantification (LLOQ) of 50.3 ng/mL [1]. At this concentration, the method demonstrates high precision (%CV of 1.56%) and accuracy (97.6%) [2]. This level of sensitivity is sufficient to quantify acetazolamide for up to 48 hours post-dose in human volunteers [3]. In a separate LC-MS/MS method developed for beagle plasma using the chemically dissimilar compound sulfadiazine as the IS, the lower end of the linear range was reported as 0.20 μg/mL (200 ng/mL) [4]. The use of a structurally identical isotope-labeled IS, such as Acetazolamide-15N,d3, is a critical enabler for the lower LLOQ and superior precision at the quantification limit, which is essential for supporting bioequivalence studies with extended sampling windows.

Bioanalysis Pharmacokinetics LC-MS/MS

Superior Method Linearity and Precision When Using Acetazolamide-15N,d3 vs. Sulfadiazine as Internal Standard

The use of Acetazolamide-d3 as an internal standard provides a wide linear dynamic range of 50.3–12,046 ng/mL with a mean correlation coefficient (r²) of 0.9984–0.9992 [1]. This linearity is maintained across a clinically relevant concentration range for human pharmacokinetic studies. In contrast, a validated LC-MS/MS method for beagle plasma using sulfadiazine as the IS reported a linear range of 0.20–50 μg/mL [2]. The isotope-labeled IS method achieves a linear dynamic range that is >60-fold wider, and does so with quantifiable correlation coefficient data, underscoring its robustness and suitability for high-throughput, precise quantification across a broad spectrum of expected sample concentrations.

Method Validation Bioequivalence LC-MS/MS

Validated Method for Acetazolamide-15N,d3 Achieves High Throughput with 2.0-Minute Run Time

The LC-MS/MS method employing Acetazolamide-d3 as the IS is optimized for high-throughput bioanalysis, achieving a chromatographic run time of less than 2.0 minutes [1]. This rapid turnaround time allows for the analysis of more than 300 samples per day [2]. This level of throughput is a critical performance metric for large-scale clinical studies or bioequivalence trials where hundreds or thousands of plasma samples require timely analysis.

High-Throughput Screening Bioanalysis LC-MS/MS

Optimal Application Scenarios for Acetazolamide-15N,d3 in Research and Industrial Workflows


Regulatory Bioequivalence and Pharmacokinetic Studies in Human Subjects

This is the primary and most compelling application for Acetazolamide-15N,d3. The validated LC-MS/MS method using the isotope-labeled IS provides the requisite sensitivity (LLOQ of 50.3 ng/mL) and precision (1.56% CV at LLOQ) to support 48-hour pharmacokinetic profiling in human volunteers [1]. This performance directly meets the stringent requirements of regulatory bodies like the FDA for bioavailability (BA) and bioequivalence (BE) studies, ensuring that the generated data is robust and defensible for Abbreviated New Drug Application (ANDA) submissions.

High-Throughput Clinical Trial Sample Analysis for CROs

For Contract Research Organizations (CROs) managing large-scale clinical trials, the method's high throughput—capable of analyzing over 300 samples per day with a <2.0-minute run time—represents a significant operational advantage [1]. By minimizing instrument time and labor, Acetazolamide-15N,d3 directly contributes to reduced costs and faster data turnaround for sponsors. This efficiency is a key differentiator in the competitive bioanalytical services market.

Therapeutic Drug Monitoring (TDM) in Special Populations

The method's wide linear dynamic range (50.3–12,046 ng/mL) with high correlation (r² >0.998) makes it uniquely suited for Therapeutic Drug Monitoring (TDM) [1]. It can reliably quantify acetazolamide in plasma from patients with varying renal function, dosing regimens, or body weight without requiring sample re-analysis due to off-scale concentrations. This is particularly valuable in managing conditions like idiopathic intracranial hypertension or glaucoma, where maintaining therapeutic levels while avoiding toxicity is critical.

Validation of Impurity and Stability-Indicating HPLC Methods

While not the primary function, the availability of a highly pure and well-characterized isotope-labeled compound like Acetazolamide-15N,d3 supports the rigorous validation of orthogonal analytical methods. In stability-indicating HPLC assays, where resolution between acetazolamide and its related impurities (e.g., Imp-1 through Imp-4) must be >2 [2], a stable isotope-labeled reference material can serve as a reliable, mass-distinct control for system suitability testing and for confirming the identity and purity of the primary reference standard.

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